molecular formula C13H9BrF2S B7994251 1-Bromo-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene CAS No. 1443345-56-9

1-Bromo-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7994251
CAS No.: 1443345-56-9
M. Wt: 315.18 g/mol
InChI Key: LDAOQKUCNFCGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom and a sulfanylmethyl group attached to a benzene ring, which is further substituted with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene can be synthesized through several methods. One common approach involves the bromination of 3-[(3,5-difluorophenyl)sulfanylmethyl]benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide . The reaction typically takes place at room temperature and yields the desired product with high selectivity.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol at room temperature.

    Oxidation: Hydrogen peroxide in acetic acid at 0°C.

    Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid in an organic solvent such as toluene at elevated temperatures.

Major Products:

    Substitution: 3-[(3,5-difluorophenyl)sulfanylmethyl]anisole.

    Oxidation: 1-Bromo-3-[(3,5-difluorophenyl)sulfonylmethyl]benzene.

    Coupling: 1-Bromo-3-[(3,5-difluorophenyl)sulfanylmethyl]biphenyl.

Mechanism of Action

The mechanism of action of 1-Bromo-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene in chemical reactions involves the activation of the bromine atom or the sulfanylmethyl group. In substitution reactions, the bromine atom is displaced by a nucleophile, while in oxidation reactions, the sulfanylmethyl group undergoes transformation to sulfoxides or sulfones. The compound’s participation in coupling reactions involves the formation of a palladium complex, which facilitates the cross-coupling with boronic acids .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene is unique due to the presence of both bromine and sulfanylmethyl groups, which provide distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups makes it a valuable intermediate in organic synthesis and materials science.

Properties

IUPAC Name

1-[(3-bromophenyl)methylsulfanyl]-3,5-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2S/c14-10-3-1-2-9(4-10)8-17-13-6-11(15)5-12(16)7-13/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAOQKUCNFCGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901210122
Record name Benzene, 1-[[(3-bromophenyl)methyl]thio]-3,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443345-56-9
Record name Benzene, 1-[[(3-bromophenyl)methyl]thio]-3,5-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443345-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-[[(3-bromophenyl)methyl]thio]-3,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.